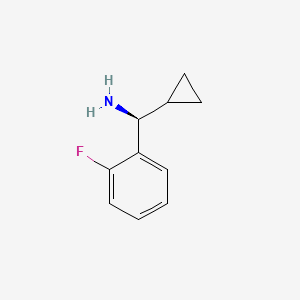

(S)-cyclopropyl(2-fluorophenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

(S)-cyclopropyl-(2-fluorophenyl)methanamine |

InChI |

InChI=1S/C10H12FN/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10H,5-6,12H2/t10-/m0/s1 |

InChI Key |

ZGPDSOISFOQZLZ-JTQLQIEISA-N |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=CC=C2F)N |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2F)N |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Synthesis

Development of Asymmetric Synthetic Routes for (S)-cyclopropyl(2-fluorophenyl)methanamine

The creation of the two key structural features—the chiral center bearing the amine and the cyclopropane (B1198618) ring—can be approached in several ways. Asymmetric strategies are designed to control the stereochemistry at the point of creation, thus avoiding inefficient resolution steps later in the synthesis. These methods can be broadly categorized into those that first form the cyclopropane ring enantioselectively and those that introduce the chiral amine onto a pre-existing cyclopropyl (B3062369) ketone or imine scaffold.

These methods construct the cyclopropane ring from an alkene precursor using a carbene or carbene equivalent in the presence of a chiral catalyst. The catalyst orchestrates the approach of the reactants to favor the formation of one enantiomer of the cyclopropyl product.

Transition metal-catalyzed [2+1]-cycloaddition is a powerful method for constructing cyclopropane rings. rsc.org In this approach, a transition metal complex activates a diazo compound to form a metal-carbene intermediate, which then reacts with an alkene. For the synthesis of a precursor to this compound, this typically involves the reaction of a substituted styrene, such as 2-fluorostyrene, with a diazoacetate.

The enantioselectivity of the reaction is controlled by chiral ligands coordinated to the metal center. Copper and rhodium complexes are commonly used, but cobalt and iron-based catalysts have also been developed. nih.govcolab.ws For instance, the enantioselective synthesis of a key intermediate for fluorinated cyclopropane derivatives has been achieved through the asymmetric cyclopropanation of α-fluorostyrene using a copper(I) triflate catalyst system with a chiral bis(oxazoline) ligand. nih.gov Similarly, Co(II)-salen complexes have been shown to effectively catalyze the asymmetric cyclopropanation of fluorinated styrenes with ethyl diazoacetate, achieving high diastereomeric and enantiomeric ratios. nih.gov The choice of metal, ligand, and reaction conditions is critical for achieving high yields and stereoselectivity. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Cyclopropanation This table is illustrative and compiles data from representative studies on similar substrates.

| Catalyst System | Alkene Substrate | Diazo Reagent | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cu(I)OTf / Chiral Bis(oxazoline) | α-Fluorostyrene | Ethyl Diazoacetate | Fluorinated Cyclopropanecarboxylate (B1236923) | >95% | nih.gov |

| Co(II)-Salen Complex | p-Fluorostyrene | Ethyl Diazoacetate | Fluorinated Cyclopropanecarboxylate | up to 98% | nih.gov |

| Rh₂(OAc)₄ / Chiral Ligand | Styrene | Ethyl Diazoacetate | Phenylcyclopropanecarboxylate | Variable | utdallas.edu |

The Kulinkovich reaction provides a distinct pathway to cyclopropanes, specifically cyclopropanols, by reacting an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org

A significant modification, the Kulinkovich-Szymoniak reaction, extends this methodology to the synthesis of primary cyclopropylamines from nitriles. organic-chemistry.orgacsgcipr.org In the context of synthesizing this compound, this would involve the reaction of 2-fluorobenzonitrile (B118710) with a Grignard reagent like ethylmagnesium bromide and a stoichiometric amount of a titanium alkoxide such as titanium(IV) isopropoxide. organic-chemistry.org The initial product is an azatitanacycle, which upon treatment with a Lewis acid, yields the primary cyclopropylamine (B47189). organic-chemistry.org While the original reaction is not inherently asymmetric, chiral versions have been developed using chiral titanium catalysts, such as those based on TADDOL, enabling the synthesis of enantiomerically enriched cyclopropylamines. wikipedia.org This approach builds the cyclopropane ring and installs the amino group in a single conceptual transformation.

An alternative major strategy involves the asymmetric synthesis of the amine from a prochiral ketone, namely cyclopropyl (2-fluorophenyl) ketone. This ketone can be converted to the target amine through methods like asymmetric reductive amination or the hydrogenation of a derived imine.

Asymmetric hydrogenation is one of the most efficient methods for producing chiral amines. The process typically involves two steps: first, the condensation of cyclopropyl (2-fluorophenyl) ketone with an amine source (like ammonia (B1221849) or a protected amine) to form a prochiral ketimine. Second, the C=N double bond of the imine is hydrogenated using molecular hydrogen and a chiral transition metal catalyst.

A wide array of catalysts has been developed for this purpose. Complexes of noble metals like rhodium, ruthenium, and palladium with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives) have demonstrated high efficacy and enantioselectivity. dicp.ac.cnlookchem.com For instance, RuCl₂(xylbinap)(1,2-diamine) complexes are highly active for the hydrogenation of various aryl ketones, including cyclopropyl phenyl ketone, yielding the corresponding alcohol with high enantioselectivity (96% ee), which can then be converted to the amine. lookchem.com More recently, catalysts based on earth-abundant and less toxic metals, such as manganese, have emerged as powerful alternatives for the asymmetric hydrogenation of ketimines, achieving excellent enantioselectivity by leveraging cooperative non-covalent interactions between the catalyst and the substrate. nih.gov

Table 2: Representative Chiral Catalysts for Asymmetric Hydrogenation of Ketones/Imines This table is illustrative and based on data for analogous substrates.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| trans-RuCl₂((S)-XylBINAP)((S)-DAIPEN) | Cyclopropyl Phenyl Ketone | (R)-Cyclopropyl(phenyl)methanol | 96% | lookchem.com |

| Pd(CF₃CO₂)₂/(S)-SegPhos | N-diphenylphosphinyl ketimines | Chiral Amines | 87-99% | dicp.ac.cn |

| Chiral Manganese Complex | Dialkyl Ketimines | Chiral Amines | High | nih.gov |

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. For example, pseudoephenamine can be used as a chiral auxiliary, reacting with an acid chloride to form an amide, which then undergoes highly diastereoselective alkylation. nih.gov A similar concept can be applied where an auxiliary attached to the nitrogen directs the reduction of the imine. nih.gov

Alternatively, a classical and industrially viable method is the resolution of a racemic mixture. Racemic cyclopropyl(2-fluorophenyl)methanamine (B3057721) can be synthesized via non-asymmetric routes. The enantiomers are then separated by reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or a derivative. This reaction forms a pair of diastereomeric salts ((S)-amine-(+)-acid and (R)-amine-(+)-acid). These diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. nih.govku.edu After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure this compound.

Stereocontrolled Fluorination and Functionalization

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the synthesis of this compound, the stereocontrolled introduction of the fluorine atom and subsequent functionalization are critical steps that dictate the stereochemistry of the final product.

The synthesis of fluorinated organic compounds often employs specialized fluorinating agents. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for converting alcohols to alkyl fluorides and aldehydes or ketones to gem-difluorides. enamine.net While safer than sulfur tetrafluoride, DAST requires careful handling. enamine.net It is effective for the deoxyfluorination of various substrates, including those with complex stereochemistry. enamine.netresearchgate.net

In the context of synthesizing fluorinated cyclopropylamine precursors, a common strategy involves the fluorination of a suitable precursor molecule. For instance, the synthesis of related fluorinated cyclopropane derivatives has been achieved through the cyclopropanation of a fluorinated olefin. nih.gov A synthetic route could involve the preparation of α-fluorostyrene, which then undergoes asymmetric cyclopropanation. nih.gov

While direct fluorination of a pre-formed cyclopropyl ring is challenging, the use of reagents like DAST is plausible for introducing fluorine at an earlier stage, for example, by converting a hydroxyl group in a precursor molecule to a fluorine atom. researchgate.netacs.org The reaction with DAST can sometimes be accompanied by rearrangements, a factor that must be considered in the synthetic design. enamine.net More modern and thermally stable alternatives to DAST, such as XtalFluor-E, have also been developed and can be prepared from DAST. acs.org

Achieving high diastereoselectivity is paramount in the synthesis of complex chiral molecules. In the synthesis of primary β-fluoroamines, for example, a highly diastereoselective protocol has been developed involving the enantioselective α-fluorination of an aldehyde, followed by conversion to an N-sulfinyl aldimine and subsequent nucleophilic addition. nih.gov This approach has demonstrated the ability to achieve high diastereomeric ratios (dr >20:1). nih.gov

For the synthesis of substituted cyclopropylamines, diastereoselectivity can be controlled during the cyclopropanation step or in subsequent functional group manipulations. The use of chiral auxiliaries or catalysts is a common strategy. For instance, the treatment of chiral N-sulfinyl α-chloro ketimines with Grignard reagents can lead to chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov

In a reported synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives, the key step for establishing stereochemistry is an asymmetric cyclopropanation. nih.gov The reaction of α-fluorostyrene with ethyl diazoacetate in the presence of a chiral copper-bis(oxazoline) catalyst system yields the corresponding cyclopropanecarboxylate with a specific trans configuration as the major product. nih.gov The subsequent chemical transformations, including reduction and functional group interconversions, are designed to preserve the stereochemical integrity established during this crucial cyclopropanation step. nih.gov

Mechanistic Investigations of Chiral Induction

Understanding the mechanism by which chirality is induced is fundamental to developing and optimizing enantioselective syntheses. This involves elucidating the reaction pathways and the nature of the interactions between the catalyst and the substrate.

The mechanism of stereoselective reactions often involves the formation of diastereomeric transition states with different energy levels. The larger the energy difference between these transition states, the higher the enantiomeric or diastereomeric excess of the product. enamine.net

In the asymmetric cyclopropanation leading to precursors of chiral cyclopropylamines, the reaction mechanism is often proposed to proceed through a metal-carbene intermediate. For ruthenium-catalyzed cyclopropanation, a chiral ruthenium phenyloxazoline complex can be used. chemistryviews.org In the case of copper-catalyzed reactions with diazo compounds, a chiral copper-carbene complex is formed, which then reacts with the olefin. The stereochemical outcome is determined by the trajectory of the olefin's approach to the chiral carbene complex.

For biocatalytic approaches, such as the use of engineered myoglobin (B1173299) for cyclopropanation, the reaction also proceeds via an iron-carbene intermediate within the enzyme's active site. nih.gov The protein scaffold creates a chiral environment that dictates the stereoselectivity of the reaction. nih.gov

The non-covalent interactions between the chiral catalyst and the substrate in the transition state are the basis for enantiocontrol. These interactions can include steric hindrance, hydrogen bonding, and π-π stacking.

In the enantioselective synthesis of fluorinated 2-phenylcyclopropylmethylamine precursors using a copper-bis(oxazoline) catalyst, the chiral ligand creates a C2-symmetric environment around the copper center. nih.gov The substrate approaches the copper-carbene intermediate in a way that minimizes steric clashes with the bulky substituents on the chiral ligand, leading to the preferential formation of one enantiomer. nih.gov

In asymmetric photocycloadditions of cyclopropylamines, chiral hydrogen-bonding catalysis has been shown to provide enantiocontrol. rsc.org The chiral catalyst can interact with the substrate through hydrogen bonds, effectively shielding one face of the molecule and directing the attack of the reagent to the other face. rsc.org Similarly, in the synthesis of other chiral amines, biocatalysts like reductive aminases utilize a network of interactions within the active site to bind the substrate in a specific orientation, leading to highly enantioselective transformations. rsc.orgrsc.org

Optimization of Synthetic Conditions for High Yield and Enantiomeric Excess

The practical application of an enantioselective synthesis hinges on the optimization of reaction conditions to achieve both high chemical yield and high enantiomeric excess (ee). This is often an empirical process guided by mechanistic understanding.

For the synthesis of chiral cyclopropanes, key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and the nature of the diazo reagent or its precursor. For instance, in the ruthenium-catalyzed cyclopropanation of diazo Weinreb amides, dichloromethane (B109758) was found to be a suitable solvent, and the reaction was performed at -30 °C to achieve high stereoselectivity. chemistryviews.org

In the synthesis of fluorinated cyclopropyl ketones using an engineered biocatalyst, optimization involved screening different engineered variants of the protein to find the one that gave the best combination of conversion and stereoselectivity. nih.gov The reaction conditions, including substrate concentrations and reaction time, were also fine-tuned. nih.gov

A study on the enantioselective synthesis of cyclopropanes with fluorinated tertiary stereogenic centers highlighted the importance of the base and solvent system. cas.cn The use of LiHMDS as a base in different solvents was evaluated to maximize both the yield and the diastereoselectivity of the monofluoromethylenation reaction. cas.cn

The following table summarizes the optimization of a representative fluoromethylenation reaction, illustrating the impact of reaction conditions on yield and stereoselectivity.

| Entry | Solvent | Temperature (°C) | Yield (%) [b] | dr [c] | ee (%) [d] |

| 1 | THF | -78 to 25 | 78 | >95:5 | 92 |

| 2 | Toluene | -78 to 25 | 75 | >95:5 | 93 |

| 3 | CH2Cl2 | -78 to 25 | 68 | >95:5 | 92 |

| 4 | Et2O | -78 to 25 | 72 | >95:5 | 92 |

| 5 [e] | Toluene | -78 to -15 | 81 | >95:5 | 93 |

| 6 [f] | Toluene | -78 to -15 | 85 | >95:5 | 93 |

| Table adapted from a study on fluoromethylenation of α,β-unsaturated Weinreb amides. cas.cn [b] Yield of isolated product. [c] Determined by 19F NMR spectroscopy. [d] Determined by HPLC on a chiral stationary phase column. [e] Stirred at -15 °C for 4 h. [f] Yield was determined by 19F NMR spectroscopy with PhCF3 as an internal standard. |

This iterative process of optimization is crucial for developing a synthetic route that is not only stereoselective but also efficient and scalable.

Solvent Effects and Temperature Control

The choice of solvent and the regulation of temperature are critical parameters in enantioselective synthesis, directly influencing both the yield and the enantiomeric excess of the product. While specific data for the synthesis of this compound is not extensively detailed in the provided search results, general principles of asymmetric catalysis suggest that non-polar solvents are often favored for cyclopropanation reactions to enhance the effectiveness of the chiral catalyst.

Temperature control is paramount. Lower temperatures typically enhance enantioselectivity by minimizing side reactions and providing a more ordered transition state, which amplifies the chiral induction from the catalyst. For polysaccharide-based chiral stationary phase columns used in chromatographic separations, the workable temperature range is generally between 5°C and 40-50°C. afmps.be

Catalyst Loading and Reaction Time Parameters

The efficiency and stereoselectivity of the asymmetric cyclopropanation are highly dependent on the catalyst loading and the duration of the reaction.

Catalyst Loading: The amount of catalyst used is a balance between achieving a high reaction rate and minimizing cost. In the synthesis of related compounds, catalytic systems are employed where the chiral ligand and copper source are used in substoichiometric amounts.

Reaction Time: The reaction time must be optimized to ensure complete conversion of the starting material while avoiding potential degradation of the product or racemization. Time course experiments in similar biocatalytic cyclopropanations have shown that optimal yields can be achieved within a few hours, with a decrease in yield noted at longer reaction times. utdallas.edu

Isolation and Purification Techniques for Enantiopure this compound

Following the synthesis, the separation of the desired (S)-enantiomer from the racemic mixture or the enrichment of the enantiomeric excess is a critical step. Various techniques are employed to achieve high enantiopurity.

Chiral Stationary Phase Chromatography (e.g., HPLC, SFC)

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are powerful techniques for the analytical and preparative separation of enantiomers. fagg.bechromatographyonline.com The direct approach, using a CSP, is the most common strategy in both LC and SFC for chiral separations. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad chiral recognition capabilities. nih.gov The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector of the CSP, leading to different retention times. chromatographyonline.com SFC is often considered a faster technique for chiral separations, capable of resolving enantiomers 3 to 5 times faster than HPLC. chromatographyonline.com

The choice of mobile phase, particularly the organic modifier and any additives, significantly impacts the separation. In SFC, methanol (B129727) often yields lower run times and superior chiral resolution compared to other modifiers like 2-propanol. nih.gov

| Chromatographic Technique | Chiral Stationary Phase (CSP) Type | Common Modifiers | Key Advantages |

| HPLC | Polysaccharide-based (Cellulose, Amylose) | Isopropanol, Ethanol | Well-established, versatile |

| SFC | Polysaccharide-based (Cellulose, Amylose) | Methanol, Ethanol | Faster separations, reduced solvent waste. afmps.be |

Preferential Crystallization

Preferential crystallization is a technique used for the separation of enantiomers from a racemic mixture, particularly for compounds that form conglomerates (a physical mixture of enantiomerically pure crystals). researchgate.net This method involves inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer. researchgate.net

For systems that form racemic compounds (where both enantiomers are present in the same crystal lattice), a hybrid process can be employed. nih.gov This approach combines an initial chromatographic enrichment step to create an enantiomerically enriched solution, followed by preferential crystallization to obtain the pure enantiomer. nih.gov The success of this technique is highly dependent on the phase diagram of the compound and the careful control of supersaturation and temperature.

Enzymatic Resolution Methods

Enzymatic kinetic resolution is a highly selective method for separating enantiomers based on the stereospecificity of enzymes. nih.gov Lipases are commonly used enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.gov

For a racemic amine like cyclopropyl(2-fluorophenyl)methanamine, a lipase (B570770) could be used to selectively acylate the (R)-enantiomer, allowing for the separation of the acylated (R)-amine from the unreacted (S)-amine. The choice of acyl donor and solvent is critical for the efficiency and enantioselectivity of the resolution. mdpi.com This method offers the advantage of mild reaction conditions and high enantioselectivity. researchgate.net

| Resolution Method | Principle | Key Reagents/Components | Outcome |

| Enzymatic Kinetic Resolution | Enantioselective acylation | Lipase, Acyl donor (e.g., isopropenyl acetate) | One enantiomer is acylated, allowing for separation from the unreacted enantiomer. mdpi.com |

Chemical Reactivity and Advanced Derivatization Studies

Broad Spectrum of Chemical Transformations of (S)-cyclopropyl(2-fluorophenyl)methanamine

The primary amine moiety is the principal site of chemical reactivity, readily participating in oxidation, reduction-mediated, and nucleophilic substitution reactions.

The oxidation of primary amines such as this compound can lead to the formation of imines. Under controlled conditions, the amine can be oxidized to form the corresponding N-substituted imine. This transformation is a foundational step in various synthetic pathways. Subsequent hydrolysis of the resulting imine intermediate would yield an aldehyde or ketone. While specific studies detailing the oxidation of this compound were not prominent in the reviewed literature, this pathway represents a fundamental reactivity pattern for primary amines.

The amine group in this compound is in its lowest oxidation state and therefore cannot be further reduced. However, the amine can participate in reductive amination procedures to afford more complex amine structures. This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A common laboratory reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). nih.gov This two-step, one-pot reaction is a powerful method for N-alkylation. nih.gov

Table 1: Example of Reductive Amination for N-Alkylation

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Product Type |

| Primary Amine | Aldehyde/Ketone | NaBH₄ | Secondary Amine |

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it an effective nucleophile. This allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This nucleophilic character is the basis for the most common and synthetically useful derivatization strategies, including N-alkylation, N-arylation, and acylation to form amides. Such reactions are fundamental to creating libraries of compounds for biological screening. nih.govnih.gov

Functionalization and Derivatization Strategies

Functionalization of the amine group is a key strategy for modifying the molecule's physicochemical and biological properties.

N-Alkylation is commonly achieved through reductive amination, as described previously. For instance, reacting the amine with an aldehyde, such as 2-methoxybenzaldehyde, in the presence of a reducing agent like NaBH₄, yields the corresponding N-benzyl derivative. nih.gov

N-Arylation involves the formation of a bond between the amine nitrogen and an aromatic ring. This is typically accomplished via metal-catalyzed cross-coupling reactions. researchgate.net Modern methods often utilize palladium or nickel catalysts with specialized phosphine (B1218219) ligands to couple the amine with aryl halides or pseudohalides (e.g., triflates, tosylates). researchgate.netcmu.eduepa.gov For example, catalyst systems like Pd(OAc)₂ with (rac)-BINAP have been successfully used for the arylation of primary amines with aryl bromides. cmu.edu More recently, nickel catalysts have been developed that can effectively couple cyclopropylamines with a broad range of (hetero)aryl chlorides at room temperature, which is a significant advancement due to the greater availability and lower cost of aryl chlorides. researchgate.netepa.gov

Table 2: Catalyst Systems for N-Arylation of Primary Amines

| Catalyst System | Ligand Type | Reactants | Key Feature |

| Pd(OAc)₂ / (rac)-BINAP | Bidentate Phosphine | Primary Amine + Aryl Bromide | Effective for initial N-arylation. cmu.edu |

| Pd₂(dba)₃ / Xantphos | Bidentate Phosphine | N-Alkylaniline + Aryl Bromide | Used for second arylation step. cmu.edu |

| (L)NiCl(o-tolyl) / L3 | Bisphosphine | Cyclopropylamine (B47189) + (Hetero)aryl Chloride | Enables coupling at room temperature with a wide scope. researchgate.netepa.gov |

One of the most robust and versatile reactions of this compound is its acylation to form amide derivatives. This transformation is readily achieved by reacting the amine with an acylating agent, such as an acyl chloride, anhydride, or a carboxylic acid activated with a coupling reagent (e.g., DCC, EDC). The resulting N-((2-fluorophenyl)(cyclopropyl)methyl)amide derivatives are of significant interest in medicinal chemistry. nih.govmdpi.com The reaction is general and allows for the introduction of a vast array of functionalities by varying the structure of the acylating partner. mdpi.com Studies on related cyclopropane-containing compounds have demonstrated the synthesis of large libraries of amide derivatives with diverse aryl and heterocyclic groups, which have been evaluated for various biological activities. mdpi.comsemanticscholar.org

Table 3: Examples of Amide Formation from Cyclopropylamine Derivatives

| Amine Reactant | Acylating Partner (Example) | Resulting Amide Derivative (Example) |

| Cyclopropylamine Derivative | 2-Bromobenzoic Acid | 2-Bromo-N-(cyclopropyl...)benzamide mdpi.com |

| Cyclopropylamine Derivative | Thiazole-2-carboxylic Acid | N-(cyclopropyl...)-thiazole-2-carboxamide mdpi.com |

| Cyclopropylamine Derivative | 1-Phenylcyclopropane Carboxylic Acid | N-(...)-1-phenylcyclopropane carboxamide nih.gov |

Cyclopropane (B1198618) Ring Opening and Rearrangement Reactions

The cyclopropane moiety in structures related to this compound is susceptible to ring-opening and rearrangement under various conditions, a characteristic that has been extensively studied. These reactions often proceed through cationic intermediates, with the reaction pathway being highly dependent on the reagents and conditions employed.

Electrophilic ring-opening of aminocyclopropane systems, such as the closely related trans-2-phenylcyclopropylamine hydrochloride, has been shown to occur at the distal C2-C3 bond. nih.gov This cleavage is promoted by the σ-withdrawing nature of the ammonium (B1175870) group, which weakens the distal bond. nih.gov In superacidic media, protonation can lead to the formation of a dicationic intermediate, which is more stable when the charges are separated, influencing the reaction's course. nih.gov

In other systems, such as cyclopropyl-substituted fluoroepoxides, the rearrangement pathway can be precisely controlled by the choice of catalyst. cas.cnresearchgate.net In the presence of a catalytic amount of a protic acid like benzoic acid, these compounds undergo a 1,5-fluorine migration. cas.cnresearchgate.net This process is believed to proceed through a carbocation intermediate formed by acid-activated epoxide opening, followed by the ring-opening of the cyclopropyl (B3062369) group. cas.cn Conversely, heating the same fluoroepoxides with a base such as K₂CO₃ induces a 1,2-fluorine migration, which may involve a tight ion pair or a concerted mechanism. cas.cnresearchgate.net

Furthermore, rearrangements can be initiated from derivatives like N-cyclopropylamides. In the presence of AlCl₃, these amides undergo a ring-opening rearrangement, which is proposed to proceed through an aziridine (B145994) intermediate, ultimately leading to N-(2-chloropropyl)amides. rsc.org Computational and experimental studies on cyclopropyl-substituted nitrenium ions, generated via photolysis, show they can undergo ring expansion to form azetium ions or ethylene (B1197577) elimination, depending on the substituents. chemrxiv.org

Table 1: Summary of Cyclopropane Ring Rearrangement Reactions

| Precursor Type | Reagents/Conditions | Primary Outcome | Proposed Intermediate |

|---|---|---|---|

| Cyclopropyl-substituted fluoroepoxide | Catalytic benzoic acid | 1,5-Fluorine migration | Carbocation cas.cn |

| Cyclopropyl-substituted fluoroepoxide | K₂CO₃, 60 °C | 1,2-Fluorine migration | Tight ion pair / Concerted cas.cnresearchgate.net |

| trans-2-Phenylcyclopropylamine•HCl | Superacid (CF₃SO₃H), Benzene | Distal (C2-C3) bond cleavage, Friedel-Crafts reaction | Dication nih.gov |

| N-Cyclopropylamide | AlCl₃ | Ring-opening to N-(2-chloropropyl)amide | Aziridine rsc.org |

| N-Biphenyl-N-cyclopropyl nitrenium ion | Photolysis | Ring expansion and ethylene elimination | Nitrenium ion chemrxiv.org |

Advanced Synthetic Applications as a Chiral Building Block

The chirality and latent functionality of this compound make it a valuable precursor for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems.

Construction of Complex Polycyclic Systems

The controlled ring-opening of the cyclopropylamine motif provides a powerful strategy for the construction of polycyclic frameworks. As demonstrated with analogous systems, the ring-opening of a cyclopropylamine salt in superacid can generate a reactive dicationic intermediate. nih.gov This intermediate can then be trapped intramolecularly or intermolecularly. For instance, in the presence of an aromatic solvent like benzene, the intermediate can undergo a Friedel-Crafts reaction, forming a new carbon-carbon bond and creating a more complex polycyclic structure. nih.gov The ability to functionalize the molecule through such a sequence highlights the utility of the cyclopropyl group as a masked reactive element for building molecular complexity.

Synthesis of Chiral Heterocyclic Compounds

This compound is an ideal starting point for the enantioselective synthesis of various heterocyclic compounds. The amine functionality can be readily derivatized, and the subsequent cyclopropane ring-opening can be used to construct the heterocyclic core. For example, N-cyclopropylamides have been shown to rearrange into 5-methyl-2-oxazolines, a class of five-membered heterocyclic compounds. rsc.org

More broadly, donor-acceptor cyclopropanes, a category to which derivatives of the title compound belong, are well-established building blocks for synthesizing heterocyclic structures. nih.gov The reaction of 2-hydroxychalcones with trimethylsulfoxonium (B8643921) iodide, for instance, yields 1-acyl-2-(2-hydroxyaryl)cyclopropanes. nih.gov These products are valuable precursors for a variety of bioactive heterocyclic and alicyclic compounds, with the ortho-hydroxy group playing a key role in activating the three-membered ring towards opening. nih.gov The inherent chirality of this compound can be transferred during these transformations, providing access to enantiomerically enriched heterocyclic targets.

Table 2: Heterocyclic Synthesis from Cyclopropane Precursors

| Cyclopropane Precursor | Reaction Type | Resulting Heterocycle |

|---|---|---|

| N-Cyclopropylamide | Rearrangement (with AlCl₃) | 2-Oxazoline rsc.org |

| 1-Acyl-2-(2-hydroxyaryl)cyclopropane | Ring-opening/cyclization | Various bioactive heterocycles nih.gov |

Role in the Development of Specialty Materials with Tunable Electronic Properties

The unique electronic nature of the cyclopropyl group, which exhibits properties intermediate between saturated alkanes and unsaturated alkenes, combined with the electronic perturbation from the 2-fluorophenyl substituent, makes this compound an intriguing building block for specialty materials. While direct applications are still emerging, the synthetic methodologies available for creating aryl cyclopropanes suggest significant potential.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the efficient combination of aryl halides with potassium cyclopropyltrifluoroborates to form aryl cyclopropanes. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling of Grignard reagents like cyclopropylmagnesium bromide with aryl halides is also effective. organic-chemistry.org These methods would allow for the incorporation of the (S)-cyclopropyl(2-fluorophenyl)methyl moiety into larger conjugated systems, such as conductive polymers or molecules for organic electronics. The fluorine atom provides a site for tuning electronic properties like the HOMO/LUMO energy levels through its inductive effect, while the strained cyclopropyl ring can influence the conformation and packing of the material in the solid state. This combination of features offers a pathway to novel specialty materials with precisely tunable electronic and physical properties.

Structure Activity Relationship Sar and Preclinical Design Principles

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, electronic properties, and the spatial arrangement of its functional groups. For (S)-cyclopropyl(2-fluorophenyl)methanamine, each component of its structure—the cyclopropyl (B3062369) ring, the fluorine substituent, and the specific stereochemistry—plays a crucial role in defining its potential interactions with biological macromolecules.

Conformational Restriction and Bioactive Conformations Imparted by the Cyclopropyl Ring

The incorporation of a cyclopropane (B1198618) ring into a molecule is a widely used strategy in drug design to enhance potency and metabolic stability by reducing conformational flexibility. This rigid three-membered ring system locks the molecule into a more defined shape, which can lead to a more favorable binding to a receptor by minimizing the entropic penalty of adopting a specific bioactive conformation. In the context of the 2-phenylcyclopropylmethylamine (PCPMA) scaffold, to which this compound belongs, the cyclopropyl ring provides a rigid linker between the phenyl ring and the aminomethyl group. This restriction helps to orient these key pharmacophoric elements in a specific spatial arrangement, which is often crucial for productive interactions with the binding pockets of target proteins.

Electronic and Steric Effects of Fluoro-Substitution

The substitution of a hydrogen atom with fluorine is a common tactic in medicinal chemistry to modulate a compound's physicochemical properties. The fluorine atom at the 2-position of the phenyl ring in this compound exerts significant electronic and steric influences.

Steric Effects: Despite its high electronegativity, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This means that its introduction often does not create significant steric hindrance, allowing the molecule to still fit within the binding site of a target receptor. However, this subtle change in size and shape can still be critical for optimizing interactions and improving selectivity.

Impact of Stereochemistry (S-configuration) on Target Interactions

The specific three-dimensional arrangement of atoms, or stereochemistry, is paramount for biological activity. This compound possesses a chiral center, and the (S)-configuration dictates how the cyclopropyl, 2-fluorophenyl, and aminomethyl groups are oriented in space. For many biologically active compounds, only one enantiomer (a non-superimposable mirror image) will exhibit the desired activity, while the other may be inactive or even produce unwanted effects.

In studies of related fluorinated phenylcyclopropylamines, the stereochemistry has been shown to be a critical determinant of activity. For instance, research on trans-2-fluoro-2-phenylcyclopropylamine analogues as monoamine oxidase (MAO) inhibitors revealed that the (1S,2S)-enantiomer was a more potent inhibitor of both MAO-A and MAO-B than its (1R,2R)-counterpart. nih.gov This suggests that the specific spatial presentation of the functional groups in the (S)-configuration of cyclopropyl(2-fluorophenyl)methanamine (B3057721) is likely crucial for its optimal interaction with its biological targets.

Preclinical Biological Interaction Studies (In Vitro Focus)

To understand the potential therapeutic applications of a compound, its interactions with specific biological targets are investigated through in vitro assays. For this compound, these studies would focus on its effects on key enzymes and receptors involved in neurotransmission.

Enzyme Interaction and Inhibition Assays

The 2-phenylcyclopropylamine scaffold is a well-known pharmacophore for inhibitors of monoamine oxidases (MAOs), enzymes that are critical for the metabolism of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine.

| Enzyme | Inhibitory Activity | Selectivity |

| MAO-A | Potent Inhibition | Selective for MAO-A |

| MAO-B | Potent Inhibition | Less Selective |

This table represents the predicted inhibitory profile based on data from structurally related compounds.

Studies on fluorinated phenylcyclopropylamines have demonstrated that these compounds can be potent, time- and concentration-dependent inhibitors of both MAO-A and MAO-B. nih.gov The introduction of a fluorine atom to the cyclopropane ring was found to increase inhibitory activity towards both enzymes. nih.gov Furthermore, fluorination at the 2-position of 1-phenylcyclopropylamine, a selective MAO-B inhibitor, reversed this selectivity, resulting in a potent inhibitor that is more selective for MAO-A. nih.gov Based on these findings, it is highly probable that this compound would act as a potent inhibitor of MAO-A.

Receptor Binding and Activation Studies

The 2-phenylcyclopropylmethylamine (PCPMA) scaffold is also recognized as a privileged structure for targeting various G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors.

Serotonin Receptors:

| Receptor | Predicted Activity | Potency (EC50) | Efficacy (Emax) |

| 5-HT2C | Agonist | High | High |

| 5-HT2B | Agonist | Lower | Lower |

| 5-HT2A | Agonist | Lower | Lower |

This table presents predicted activities and potencies based on data from structurally similar PCPMA derivatives.

Research on N-substituted (2-phenylcyclopropyl)methylamines has identified potent and selective agonists for the serotonin 2C (5-HT2C) receptor. nih.gov For example, certain derivatives have shown high potency with EC50 values in the low nanomolar range. nih.gov The introduction of a fluorine atom onto the phenyl ring has been a successful strategy for developing potent and selective 5-HT2C agonists. Given these precedents, this compound is anticipated to exhibit significant agonist activity at the 5-HT2C receptor, with potentially lower activity at the 5-HT2B and 5-HT2A subtypes.

Dopamine Receptors:

The PCPMA scaffold has also been explored for its interaction with dopamine receptors. Studies have identified derivatives that act as partial agonists at the dopamine D2 receptor. nih.gov The specific substitutions on the phenyl ring and the amine are critical for determining the affinity and intrinsic activity at this receptor. While direct data for this compound is not available, its structural similarity to known dopamine receptor ligands suggests it may possess some affinity for these targets.

Selectivity Profiling Against Receptor Subtypes (e.g., 5-HT2C vs. 5-HT2A/5-HT2B)

A primary challenge in developing drugs targeting the serotonin 5-HT2C receptor is achieving high selectivity over the 5-HT2A and 5-HT2B subtypes due to their significant structural and functional homology. nih.gov Agonism at 5-HT2B receptors has been associated with life-threatening valvular hypertrophy, while 5-HT2A agonism can lead to hallucinogenic effects, making subtype selectivity a critical goal for therapeutic safety and efficacy. nih.gov

Research into fluorinated derivatives of 2-PCPMAs has led to the identification of compounds with remarkable selectivity. The introduction of a fluorine atom into the cyclopropane ring, combined with specific substitutions on the phenyl ring, has proven to be a successful strategy. For instance, compound (+)-21b, a derivative with a methyl group at the 3-position of the phenyl ring and a fluorinated cyclopropane, demonstrates high potency as a 5-HT2C agonist with no detectable agonism at the 5-HT2B receptor and approximately 20-fold selectivity against the 5-HT2A receptor. nih.govuni.lu In contrast, analogs with 3-fluoro or 3-chloro substitutions, while potent at 5-HT2C, exhibited poor selectivity against the other subtypes. biorxiv.org

The parent compound without fluorine on the cyclopropane ring, (±)-2, also showed the best selectivity for 5-HT2C over 5-HT2B among the first-generation 2-PCPMAs. nih.gov However, the strategic fluorination of the cyclopropane ring in compounds like (+)-21b significantly improved this selectivity profile, particularly eliminating the undesirable 5-HT2B activity. nih.govuni.lu

Functional Bias and Signaling Pathway Modulation

G protein-coupled receptors (GPCRs), like the 5-HT2 subtypes, can activate multiple intracellular signaling pathways. The phenomenon where a ligand preferentially activates one pathway over another is known as functional selectivity or biased agonism. nih.govnih.gov For the 5-HT2C receptor, agonists can trigger Gq protein-mediated signaling, which leads to calcium flux, or they can promote β-arrestin recruitment, which is involved in receptor desensitization and internalization. nih.govyoutube.com

Developing 5-HT2C agonists with a preference for Gq signaling over β-arrestin recruitment has been a key design goal. nih.gov This strategy aims to achieve a desired therapeutic effect while potentially avoiding the receptor downregulation associated with β-arrestin activity. A study on N-substituted (2-phenylcyclopropyl)methylamines successfully identified compounds exhibiting this biased profile. Notably, the N-methyl compound (+)-15a displayed an EC50 of 23 nM in the calcium flux assay (a measure of Gq signaling) but showed no activity in the β-arrestin recruitment assay, making it a highly functionally selective 5-HT2C agonist. nih.gov

Comparative Studies with Structurally Similar Analogs

Comparative analysis of structurally similar analogs provides critical insights into the structure-activity relationships of 2-PCPMAs. The introduction of fluorine to the cyclopropane ring of (2-phenylcyclopropyl)methylamine ((+)-1) to create derivative (+)-21a resulted in a compound with comparable 5-HT2C activity but slightly reduced selectivity over the 5-HT2B receptor. biorxiv.org

Further modifications to the phenyl ring of these fluorinated cyclopropane analogs revealed distinct effects. As noted earlier, a 3-methyl substitution ((+)-21b) was highly beneficial for selectivity, while 3-fluoro ((+)-21c) and 3-chloro ((+)-21d) substitutions were detrimental to selectivity. biorxiv.org

Attempts were also made to combine the fluorinated cyclopropane moiety with a 2-alkoxy group on the phenyl ring, a feature that had previously shown promise in second-generation 2-PCPMAs. biorxiv.org However, the resulting analog, (±)-12, which had both a fluorinated cyclopropane and a 2-methoxy group, showed only weak activity at the 5-HT2C receptor. This suggests that the steric and electronic effects of the fluorinated cyclopropane and the 2-alkoxy group are not simultaneously well-tolerated, highlighting the strict steric limitations of the receptor's binding pocket. nih.govbiorxiv.org

Design of Analogs and Bioisosteric Replacements

The design of analogs of this compound is guided by rational principles aimed at fine-tuning the pharmacological profile of the molecule.

Rational Design Principles for Modulating Potency and Selectivity

The design of potent and selective 2-PCPMA analogs is a rational process based on iterative modifications and an understanding of fundamental physicochemical principles. youtube.com The key strategy involved the incorporation of fluorine into the cyclopropane ring with several objectives in mind. biorxiv.org First, the fluorine atom could alter the compound's conformation, potentially leading to a better fit in the 5-HT2C receptor binding site and thereby enhancing potency and selectivity. biorxiv.org Second, fluorine substitution can increase lipophilicity, which may improve penetration into the central nervous system. biorxiv.org

This approach was built upon previous findings where the introduction of a halogen, particularly fluorine, onto the phenyl ring proved to be a robust strategy for developing potent and selective 5-HT2C agonists. biorxiv.org The thoughtful application of bioisosteres, like fluorine, allows for the probing of steric, electronic, and lipophilic effects on the biological response. cambridge.org

Strategies for Enhancing Metabolic Stability (excluding specific ADMET results)

A significant consideration in drug design is ensuring adequate metabolic stability. Oxidative metabolism by cytochrome P450 (CYP) enzymes is a common pathway for drug clearance. The cyclopropyl group, while generally considered to reduce susceptibility to oxidative metabolism due to its high C-H bond dissociation energy, can still be a site of metabolic activity. nih.gov

A key rational design principle for the fluorinated 2-PCPMA series was to enhance metabolic stability. biorxiv.org The introduction of a fluorine atom into the cyclopropane ring, specifically at a potential site of metabolism like the benzylic position, was hypothesized to block this metabolic pathway. biorxiv.org Fluorination of metabolic hotspots is a common and often effective medicinal chemistry strategy to improve a compound's in vivo half-life. nih.gov The high stability of the carbon-fluorine (C-F) bond makes it resistant to metabolic cleavage, thereby protecting the molecule from degradation. biorxiv.org Other strategies described in the literature for different molecular series include bioisosteric replacement of metabolically labile moieties with more stable groups, such as replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring to improve stability in rat liver microsomes. nih.govnih.gov

Fluorine as a Bioisostere in Drug Design (general principles)

The use of fluorine as a bioisostere is a powerful and well-established strategy in medicinal chemistry. neurology.org A bioisostere is a chemical substituent that can replace another group in a lead compound without significantly altering the chemical structure, thus producing a broadly similar biological activity. neurology.org Fluorine is often used as a bioisostere for a hydrogen atom. neurology.org

Although fluorine is about 20% larger than hydrogen, its van der Waals radius is intermediate between that of hydrogen and a hydroxyl group's oxygen, meaning its substitution for hydrogen does not typically induce significant steric changes. neurology.orgnih.gov The true value of fluorine lies in its unique electronic properties. As the most electronegative element, it creates a strong, polarized carbon-fluorine bond. nih.govnuplazidhcp.com This has several profound effects:

Modulation of Potency: The strategic placement of fluorine can significantly influence a molecule's binding affinity and potency. cambridge.org

Metabolic Stability: The C-F bond is very strong and resistant to cleavage by metabolic enzymes, which can block metabolic hotspots and enhance a drug's half-life. biorxiv.orgnuplazidhcp.com

Altered Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa (acidity), and conformation, all of which can impact its absorption, distribution, and receptor interaction. nuplazidhcp.comacadia.com

The successful application of bioisosteric replacement requires a deep understanding of the target's structure and environment, as the effects are highly context-dependent. acadia.com

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in rational drug design, offering insights into how a ligand might bind to a receptor. These techniques have been applied to fluorinated cyclopropane (B1198618) derivatives to understand their interaction with serotonin (B10506) receptors.

Prediction of Binding Poses and Ligand-Target Interactions

Molecular docking studies have been performed to elucidate the binding modes of fluorinated 2-phenylcyclopropylmethylamine derivatives, which are close structural analogs of (S)-cyclopropyl(2-fluorophenyl)methanamine, at the 5-HT2C serotonin receptor. nih.gov These studies utilized the crystal structures of the 5-HT2C receptor to predict how these compounds orient themselves within the binding pocket. nih.gov

For a potent and selective 5-HT2C agonist, the protonated amine of the ligand forms a critical salt bridge with a key aspartic acid residue in the receptor's binding site. Docking studies of compounds like (–)-[(1S,2S)-2-Fluoro-2-(3-fluorophenyl)cyclopropyl]methanamine, an analog of the title compound, show that the fluorophenyl ring settles into a specific pocket, engaging in an edge-to-face π-π stacking interaction with the residue F3286.52. nih.gov Additionally, the cyclopropyl (B3062369) ring participates in π-alkyl interactions with W3246.48, a residue whose movement is a hallmark of receptor activation. nih.gov These interactions help to stabilize the active conformation of the receptor. nih.gov The superimposed structures from docking studies demonstrate that fluorinated and non-fluorinated analogs can occupy similar binding poses within the receptor. nih.gov

Interactive Table: Predicted Ligand-Target Interactions for 5-HT2C Agonists

| Ligand Moiety | Interacting Residue | Type of Interaction | Reference |

| Protonated Amine | Aspartic Acid (helix III) | Salt Bridge | nih.gov |

| Fluorophenyl Ring | F3286.52 | Edge-to-Face π-π Stacking | nih.gov |

| Fluorophenyl Ring | G2185.42 | Interaction | nih.gov |

| Cyclopropyl Ring | W3246.48 | π-Alkyl Interaction | nih.gov |

Elucidation of Structure-Activity Relationships using Computational Tools (e.g., QSAR)

Computational studies, combined with experimental data, help to build structure-activity relationships (SAR). While a specific Quantitative Structure-Activity Relationship (QSAR) model for this compound is not detailed in the reviewed literature, the principles of SAR are evident from docking and functional activity studies.

The introduction of fluorine into the cyclopropane ring is a key modification explored in these compounds. nih.gov Docking studies suggest that this modification can be well-tolerated within the 5-HT2C binding site, maintaining the crucial interactions necessary for agonism. nih.gov The position and stereochemistry of the fluorine atom can influence the compound's conformation, which in turn affects its potency and selectivity against related receptors like 5-HT2A and 5-HT2B. nih.govnih.gov For example, a series of fluorinated derivatives showed high potency at the 5-HT2C receptor, with one analog, (+)-[(1R,2R)-2-Fluoro-2-(m-tolyl)cyclopropyl]methanamine, displaying no detectable agonism at the 5-HT2B receptor, a critical feature for avoiding potential cardiac side effects. nih.gov This highlights how computational modeling can guide the design of selective ligands by predicting how subtle structural changes impact receptor interaction and functional activity.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of a molecule's intrinsic properties, such as its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Conformational Analysis and Geometry Optimization

Density Functional Theory (DFT) is a widely used method for conformational analysis and geometry optimization. researchgate.net For molecules with rotational freedom and stereocenters like this compound, DFT can predict the most stable three-dimensional structure (conformer). nih.gov Studies on similar fluorinated cyclopropyl compounds have used DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to calculate the geometric parameters of the lowest energy conformer. researchgate.net These calculations generally show good agreement with experimental data obtained from X-ray crystallography. researchgate.net The analysis involves rotating the flexible bonds of the molecule to map the potential energy surface and identify the global minimum, which represents the most populated conformation in the ground state. nih.gov The presence of the fluorine substituent dramatically influences the electronic structure and, consequently, the conformational preferences of the molecule. nih.gov

Electronic Structure Analysis and Reactivity Prediction

DFT calculations also reveal the electronic structure of a molecule, which is key to predicting its reactivity. nih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

Furthermore, the calculation of the Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net This map helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These regions are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks, which are fundamental to the molecule's interaction with biological targets. researchgate.net

Prediction of Pharmacokinetic-Relevant Parameters (Theoretical Aspects)**

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov These predictions help to identify potential liabilities early in the drug discovery process.

For this compound, key pharmacokinetic parameters can be estimated using computational models. The introduction of fluorine at the benzylic position is a strategic chemical modification intended to improve drug-like properties. nih.gov Specifically, this fluorination is predicted to block potential sites of oxidative metabolism, which could enhance the metabolic stability and half-life of the compound. nih.gov It may also increase lipophilicity, which can influence properties like brain penetration, a crucial factor for drugs targeting the central nervous system. nih.gov Various computational tools and software can predict a range of ADMET-related properties based on the molecule's structure.

Interactive Table: Commonly Predicted Pharmacokinetic Parameters

| Parameter | Description | Computational Relevance |

| LogP / LogD | Octanol-water partition coefficient. Measures lipophilicity. | Affects solubility, absorption, membrane permeability, and plasma protein binding. |

| Solubility (LogS) | The maximum concentration of a compound that can dissolve in a solvent. | Crucial for absorption; poor solubility can lead to low bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the BBB and enter the central nervous system. | Essential for CNS-acting drugs. Predicted based on size, charge, and lipophilicity. |

| CYP450 Inhibition/Metabolism | Prediction of interaction with Cytochrome P450 enzymes, which are major drug-metabolizing enzymes. | Helps to foresee potential drug-drug interactions and metabolic clearance pathways. |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Affects the free concentration of the drug available to act on its target. |

Lipophilicity (LogP) in Relation to Ligand Design

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME). It quantifies the preference of a compound for a lipid-like environment versus an aqueous one. In the context of ligand design, achieving an optimal LogP value is a balancing act; sufficient lipophilicity is required for membrane permeability and access to target sites, particularly within the central nervous system, while excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

For this compound, the introduction of a fluorine atom on the phenyl ring and the presence of the cyclopropyl group are key determinants of its lipophilicity. nih.govnih.gov Fluorination can modulate lipophilicity in complex ways, sometimes decreasing it through inductive effects while at other times increasing it, depending on the molecular context. nih.gov The cyclopropyl group, while being a small alkyl substituent, can increase lipophilicity. nih.gov Computational models are therefore essential for predicting the net effect of these structural features.

A study on related 2-phenylcyclopropylmethylamine derivatives highlighted that hydrophobic interactions play a significant role in their binding affinity to receptors. mdpi.com This underscores the importance of finely tuning the lipophilicity of the scaffold to enhance target engagement. The calculated LogP value for this compound provides a quantitative measure to guide such optimization efforts.

Table 1: Calculated Lipophilicity Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Computed LogP (XLogP3-AA) |

| [2-(2-Fluorophenyl)cyclopropyl]methanamine | C10H12FN | 1.5 |

| (1-(2-Methoxyphenyl)cyclopropyl)methanamine | C11H15NO | - |

| (S)-Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine | - | - |

| 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | C10H7BrFN | - |

| Data for [2-(2-Fluorophenyl)cyclopropyl]methanamine sourced from PubChem CID 12088084. nih.gov Data for other compounds are for structural comparison and LogP values are not available in the provided search results. |

Topological Polar Surface Area (TPSA) as a Design Metric

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable predictor of a drug's transport properties, particularly its ability to permeate cell membranes and cross the blood-brain barrier (BBB). A lower TPSA is generally associated with better membrane permeability and CNS penetration, while a higher TPSA can indicate poor absorption.

For ligands targeting receptors in the central nervous system, such as those related to the 2-phenylcyclopropylmethylamine scaffold, controlling TPSA is critical. nih.govnih.gov The primary amine group in this compound is the main contributor to its TPSA. Computational calculation of TPSA allows for an early assessment of the molecule's likely absorption and distribution characteristics.

Table 2: Calculated TPSA Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Topological Polar Surface Area (Ų) |

| [2-(2-Fluorophenyl)cyclopropyl]methanamine | C10H12FN | 26.02 |

| (1-(2-Methoxyphenyl)cyclopropyl)methanamine | C11H15NO | - |

| (S)-Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine | - | - |

| 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | C10H7BrFN | - |

| Data for [2-(2-Fluorophenyl)cyclopropyl]methanamine sourced from PubChem CID 12088084. nih.gov Data for other compounds are for structural comparison and TPSA values are not available in the provided search results. |

Rotatable Bonds and Conformational Flexibility

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A high number of rotatable bonds can be entropically unfavorable for receptor binding, as the molecule must adopt a specific, low-energy conformation to fit into the binding pocket. Conversely, a degree of flexibility is necessary to allow the ligand to adapt its shape to the target. Therefore, medicinal chemists often aim for a balance, designing molecules with sufficient rigidity to pre-organize them for binding, thereby minimizing the entropic penalty, while retaining enough flexibility for optimal interaction.

In the case of this compound, the rigid cyclopropyl ring significantly constrains the molecule's conformation. nih.gov This structural feature can be advantageous in ligand design, as it reduces the number of accessible conformations, potentially leading to higher binding affinity and selectivity. The primary rotatable bonds are those connecting the cyclopropyl ring to the phenyl group and the aminomethyl moiety. Understanding the energetic landscape of these rotations is crucial for predicting the bioactive conformation.

Table 3: Rotatable Bond Count for this compound and Related Compounds

| Compound Name | Molecular Formula | Rotatable Bond Count |

| [2-(2-Fluorophenyl)cyclopropyl]methanamine | C10H12FN | 2 |

| (1-(2-Methoxyphenyl)cyclopropyl)methanamine | C11H15NO | - |

| (S)-Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine | - | - |

| 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | C10H7BrFN | - |

| Data for [2-(2-Fluorophenyl)cyclopropyl]methanamine sourced from PubChem CID 12088084. nih.gov Data for other compounds are for structural comparison and rotatable bond counts are not available in the provided search results. |

Method Development for Enantiomeric Excess (ee) Determination

The accurate determination of the enantiomeric excess (ee) is crucial in the development of chiral compounds. Various chromatographic techniques are employed for this purpose, each offering distinct advantages in terms of speed, resolution, and sensitivity.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, particularly within the pharmaceutical industry. researchgate.net The use of supercritical CO2 as the main component of the mobile phase results in low viscosity and high solute diffusivity, which allows for separations that are 3 to 5 times faster than those achieved with High-Performance Liquid Chromatography (HPLC). researchgate.net

SFC is highly sensitive and suitable for determining enantiomeric excess. researchgate.net For the chiral separation of amines like this compound, various chiral stationary phases (CSPs) can be employed, with method development often focusing on screening different columns and mobile phase modifiers to achieve optimal resolution. researchgate.net The mobile phase typically consists of CO2 modified with a polar organic solvent, such as methanol (B129727) or ethanol, and sometimes includes a polar additive to improve peak shape and resolution. researchgate.net

| Parameter | Typical Conditions for Chiral SFC of Amines |

|---|---|

| Stationary Phase | Polysaccharide-based chiral stationary phases (e.g., amylose or cellulose (B213188) derivatives) |

| Mobile Phase | CO2 / Methanol with an amine additive (e.g., diethylamine) |

| Flow Rate | 2-5 mL/min |

| Back Pressure | 100-150 bar |

| Temperature | 30-40 °C |

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone for the enantioselective analysis of chiral compounds. phenomenex.com For primary amines such as this compound, polysaccharide-based CSPs are among the most widely used due to their broad applicability. phenomenex.comnih.gov These columns, often based on amylose or cellulose derivatives, can separate a wide array of enantiomers. phenomenex.comsigmaaldrich.com

The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase. phenomenex.com Method development for a specific compound like this compound would involve screening various chiral columns and mobile phase compositions to optimize the enantiomeric resolution. Both normal-phase and reversed-phase chromatography can be employed for chiral separations. phenomenex.com In reversed-phase mode, the composition of the mobile phase and the column temperature can be adjusted to fine-tune the resolution and even alter the enantiomer elution order. nih.gov

| Parameter | Typical Conditions for Chiral HPLC of Amines |

|---|---|

| Stationary Phase | Immobilized amylose or cellulose-based CSPs (e.g., Chiralpak series) |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol with an amine additive (e.g., diethylamine) |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water with an acidic additive (e.g., acetic acid) nih.gov |

| Flow Rate | 0.5-1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220-260 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for chiral analysis, particularly for volatile compounds. For non-volatile or highly polar compounds like primary amines, derivatization is often necessary to increase their volatility and improve chromatographic performance. mdpi.com A common approach involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. mdpi.com

Alternatively, direct separation of enantiomers can be achieved using a chiral GC column. gcms.cz These columns contain a chiral stationary phase, often based on cyclodextrin derivatives, which allows for the separation of the underivatized enantiomers. gcms.cz The mass spectrometer provides sensitive detection and structural information, confirming the identity of the separated enantiomers. For quantitative analysis of enantiomeric excess, it is crucial to ensure that the derivatization reaction does not cause racemization and proceeds to completion for both enantiomers.

Stereochemical Assignment Techniques

Beyond determining the ratio of enantiomers, it is essential to unequivocally assign the absolute stereochemistry of the chiral center.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. soton.ac.uk This technique requires a single crystal of the compound, or a suitable crystalline derivative. When X-rays are passed through the crystal, they are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal lattice. caltech.edu

By analyzing the diffraction pattern, the precise spatial arrangement of all atoms in the molecule can be determined, providing an unambiguous assignment of the (S) or (R) configuration at the chiral center. soton.ac.uk For molecules containing a "heavy atom" (an atom with a higher atomic number), the determination of absolute stereochemistry is often more straightforward due to anomalous dispersion effects. caltech.edu

Optical Rotation Measurements for Enantiomer Identification

Chiral molecules have the ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. ibzmesstechnik.de Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions. youtube.com The direction and magnitude of this rotation are characteristic of the compound under specific conditions (temperature, solvent, concentration, and wavelength of light).

The specific rotation, [α], is a standardized measure of this property. For this compound, a measurement of its optical rotation can be used to identify it as the (S)-enantiomer, provided that the specific rotation of a pure sample has been previously established. ibzmesstechnik.de While optical rotation can confirm the identity of an enantiomer, it's important to note that the sign of rotation (+ or -) does not have a direct correlation with the (S) or (R) designation of the chiral center. youtube.com

| Compound Name |

|---|

| This compound |

| Methanol |

| Ethanol |

| Diethylamine |

| Hexane |

| Isopropanol |

| Acetonitrile |

| Acetic acid |

Q & A

Q. What are the recommended synthetic routes for (S)-cyclopropyl(2-fluorophenyl)methanamine, and how can enantiomeric purity be ensured?

The synthesis typically involves stereoselective methods to retain the (S)-configuration. A common approach is the reductive amination of 2-fluorobenzaldehyde derivatives with cyclopropylamine precursors under catalytic hydrogenation (e.g., using palladium or platinum catalysts). Enantiomeric purity is achieved via chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using chiral auxiliaries. For example, enantiomerically pure intermediates can be generated via Sharpless epoxidation or Evans aldol reactions before cyclopropane ring formation .

Q. How should researchers handle and store this compound to ensure stability?

Key recommendations include:

- Storage: Refrigerate (2–8°C) in airtight containers under inert gas (argon/nitrogen) to prevent oxidation.

- Handling: Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential amine volatility .

- Stability: Monitor for discoloration or precipitate formation, which may indicate degradation.

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR: ¹H/¹³C NMR confirms cyclopropane ring integrity (δ ~0.5–2.0 ppm for cyclopropyl protons) and fluorine substitution (splitting patterns in aromatic regions).

- HRMS: Validates molecular weight (theoretical [M+H]⁺ = 180.17 g/mol).

- Chiral HPLC/Polarimetry: Ensures enantiopurity (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .

Advanced Research Questions

Q. What is the compound’s mechanism of action in serotonin receptor (5-HT2C) modulation?

this compound acts as a functionally selective 5-HT2C agonist. The cyclopropane ring enhances conformational rigidity, improving receptor binding. Fluorine at the 2-position increases lipophilicity and stabilizes aromatic stacking with Phe(6.51) in the receptor’s transmembrane domain. In vitro assays (radioligand binding, calcium flux) show EC₅₀ values <100 nM for 5-HT2C, with >50-fold selectivity over 5-HT2A/2B .

Q. How do structural modifications (e.g., fluorophenyl position, cyclopropane substituents) affect biological activity?

Key structure-activity relationship (SAR) findings:

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Matrix Interference: Plasma proteins and lipids can mask signals. Use protein precipitation (acetonitrile) followed by SPE for cleanup.

- Detection Limits: LC-MS/MS with MRM transitions (e.g., m/z 180→123) achieves sensitivity down to 1 ng/mL.

- Enantiomer Cross-talk: Chiral columns with >95% purity prevent (R)-enantiomer interference .

Q. How do metabolic pathways influence the compound’s pharmacokinetics?

Primary pathways include:

- N-Demethylation: CYP3A4/2D6-mediated oxidation reduces activity.

- Fluorophenyl hydroxylation: Forms inactive 2-fluoro-4-hydroxyphenyl metabolites.

- Glucuronidation: Increases renal excretion. In vivo studies in rodents show bioavailability ~40% (oral) and Vd ~2.5 L/kg .

Data Gaps and Future Directions

What unresolved questions exist regarding this compound’s physicochemical properties?

Q. How can computational modeling optimize derivatives for CNS penetration?

- LogP/LogD: Target LogD ~2–3 for blood-brain barrier permeability (current LogP = 2.8).

- Molecular Dynamics: Simulate interactions with 5-HT2C’s orthosteric site to guide substituent design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.